(4-Cyano-2-ethoxyphenyl) 4-nitrobenzoate
Description
(4-Cyano-2-ethoxyphenyl) 4-nitrobenzoate is an aromatic ester featuring a nitro group at the para position of the benzoate moiety and a cyano substituent at the 4-position of the ethoxyphenyl group.
Properties
IUPAC Name |
(4-cyano-2-ethoxyphenyl) 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-2-22-15-9-11(10-17)3-8-14(15)23-16(19)12-4-6-13(7-5-12)18(20)21/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOWENWDNQKTRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyano-2-ethoxyphenyl) 4-nitrobenzoate typically involves multi-step organic reactions. One common method is the esterification of 4-cyano-2-ethoxyphenol with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-ethoxyphenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Nucleophilic Substitution: Substituted aromatic compounds with the nucleophile replacing the nitro group.
Reduction: Aromatic amines.
Hydrolysis: 4-cyano-2-ethoxyphenol and 4-nitrobenzoic acid.
Scientific Research Applications
4-Cyano-2-ethoxyphenyl 4-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel polymers and materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential biological activity and as a building block for drug development.
Chemical Sensors: Utilized in the design of sensors for detecting specific analytes due to its functional groups.
Mechanism of Action
The mechanism of action of (4-Cyano-2-ethoxyphenyl) 4-nitrobenzoate depends on the specific application and reaction it undergoes. For example, in nucleophilic substitution reactions, the nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to attack by nucleophiles. In reduction reactions, the nitro group is reduced to an amine, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physical properties of (4-Cyano-2-ethoxyphenyl) 4-nitrobenzoate with analogous compounds:
*Predicted values based on substituent contributions.
‡Density (g/cm³).
Key Observations :
- Lipophilicity : The ethoxy group contributes to moderate logP (~2.8), making it less lipophilic than 2-acetyl-4-methylphenyl derivatives (logP 3.065) but more than methyl 4-nitrobenzoate (logP ~1.5) .
- Solubility: The diethylaminoethyl analogue’s basic amino group enhances water solubility under acidic conditions, a feature absent in the target compound .
Antioxidant Activity
- Methyl 4-nitrobenzoate exhibits higher antioxidant activity than methyl benzoate, attributed to the nitro group’s resonance stabilization of radical intermediates . The target compound’s cyano group may further enhance this activity due to stronger electron withdrawal.
Biodegradation
- 4-Nitrobenzoate derivatives are recalcitrant under anaerobic conditions but undergo partial degradation in methanogenic sludge, with substituents influencing rates . The cyano group in the target compound may slow degradation compared to simpler esters like ethyl 4-nitrobenzoate.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
